Bithionol

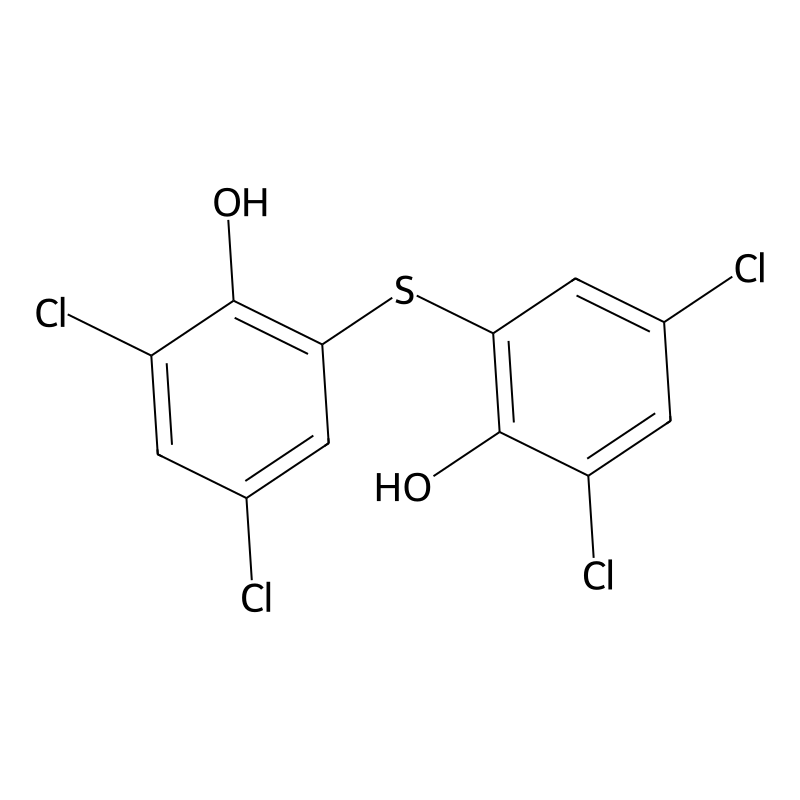

[Cl2C6H2(OH)]2S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

[Cl2C6H2(OH)]2S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in dil caustic soln. A 4% sodium hydroxide soln will dissolve 16.2% bithionol. 15.0 g/100 ml acetone; 19.0 g/100 ml polysorbate 80; 72.5 g/100 ml dimethylacetamide; 5.0 g/100 ml lanolin at 42 °C; 4.0 g/100 ml pine oil; 1.0 g/100 ml corn oil; 0.5 g/100 ml propylene glycol; 0.3 g/100 ml 70% ethanol

Freely sol in ether; sol in chloroform and dilute soln of fixed alkali hydroxides

In water, 4 mg/L at 25 °C

Synonyms

Canonical SMILES

Bithionol in Antiparasitic Research

Treatment of Liver Flukes

Bithionol demonstrated efficacy against Fasciola species, liver flukes that infect sheep and cattle []. Studies investigated its dosage and compared it to other antiparasitic drugs [].

Broader Spectrum Antiparasitic Potential

Research explored bithionol's activity against other trematode infections, including Paragonimiasis, a lung fluke disease in humans [].

Important Note

Bithionol is no longer widely used due to concerns about safety and potential side effects. Safer and more effective antiparasitic medications have been developed.

Bithionol's Mechanism of Action Research

Scientific research aimed to understand how bithionol disrupts the parasite's physiology. Studies investigated its:

Bithionol, chemically known as 2,4-dichloro-6-[(3,5-dichloro-2-hydroxyphenyl)sulfanyl]phenol, is an organosulfur compound recognized for its antibacterial, anthelmintic, and algaecide properties. Its molecular formula is with a molar mass of 356.04 g/mol. Bithionol has been utilized in veterinary medicine, particularly for treating infections caused by Anoplocephala perfoliata (tapeworms) and Fasciola hepatica (liver flukes) in horses .

Bithionol has been associated with several safety concerns, including:

- Toxicity: Bithionol can be toxic to humans and animals at high doses, causing symptoms like nausea, vomiting, diarrhea, and neurological problems [].

- Carcinogenicity: Some studies have suggested a potential link between Bithionol exposure and cancer, although the evidence is inconclusive.

Due to these safety concerns, Bithionol has been banned or restricted for use in many countries [].

Bithionol primarily acts as an inhibitor of soluble adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This inhibition occurs through an allosteric mechanism where bithionol binds to the bicarbonate binding site of the enzyme, leading to conformational changes that prevent ATP from binding effectively .

The compound's interactions can be summarized as follows:

- Inhibition Type: Mixed-type inhibition.

- Binding Affinity: Bithionol exhibits a binding affinity characterized by a value of approximately 0.43 μM .

- Mechanism: The alteration of the active site dynamics due to the binding of bithionol disrupts normal enzymatic function and ATP conversion .

Bithionol's biological activities extend beyond its role as an adenylyl cyclase inhibitor. It has demonstrated efficacy against various pathogens, including bacteria and parasites. Its mechanism involves disrupting energy production in parasites by uncoupling oxidative phosphorylation, thereby inhibiting ATP synthesis . Furthermore, it has been shown to affect signaling pathways associated with inflammation and cellular communication through its interaction with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .

The synthesis of bithionol typically involves the reaction of 2,4-dichlorophenol with sulfur chloride in a solvent such as carbon tetrachloride. This process results in the formation of the thioether linkage characteristic of bithionol . The general reaction can be represented as follows:

text2,4-Dichlorophenol + Sulfur Chloride → Bithionol + Byproducts

This method highlights the importance of controlling reaction conditions to ensure high yields and purity of the final product.

Bithionol's applications are primarily found in veterinary medicine and biochemistry:

- Veterinary Medicine: Used to treat parasitic infections in horses.

- Research: Studied for its potential as a pharmacological agent targeting soluble adenylyl cyclase for therapeutic applications in various diseases .

- Historical Uses: Previously included in soaps and cosmetics before being banned due to safety concerns related to photosensitivity .

Research on interaction studies involving bithionol has focused on its role as an inhibitor of soluble adenylyl cyclase. These studies have revealed:

- Allosteric Regulation: Bithionol binds at a site distinct from the active site, leading to altered enzyme conformation and function .

- Potential Therapeutic Insights: Understanding how bithionol interacts with soluble adenylyl cyclase opens avenues for developing new drugs that target similar mechanisms without the adverse effects associated with bithionol itself .

Bithionol shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Bithionol is unique due to its specific mechanism of action as an allosteric inhibitor of soluble adenylyl cyclase, which distinguishes it from other compounds that may act through different pathways or mechanisms.

Thioether Bond Formation via Sulfur Dichloride Mediation

The industrial synthesis of bithionol employs sulfur dichloride as a key mediating agent for thioether bond formation between two molecules of 2,4-dichlorophenol. The reaction proceeds through a mechanism involving the replacement of chloride groups in sulfur dichloride with phenolic substrates under Lewis acid catalysis [1].

The synthesis process involves reacting 2,4-dichlorophenol with sulfur dichloride in the presence of aluminum chloride as a Lewis acid catalyst in carbon disulfide or tetrachloromethane solvent [1]. This method represents a direct nucleophilic substitution pathway where the phenolic oxygen acts as the nucleophile, displacing chloride from the sulfur center to form the characteristic thioether linkage that defines the bithionol structure.

The mechanistic pathway follows a classical sulfur-mediated coupling reaction where sulfur dichloride functions as an electrophilic sulfur source. The aluminum chloride catalyst activates the sulfur dichloride by coordination, enhancing its electrophilic character and facilitating the nucleophilic attack by the phenolic hydroxyl groups [2] [3]. This activation is crucial for achieving efficient conversion under industrial conditions.

The reaction can be represented as: 2 C₆H₃Cl₂OH + SCl₂ → (C₆H₃Cl₂O)₂S + 2 HCl, where the phenolic substrates undergo condensation through sulfur dichloride mediation to yield the final bithionol product with concurrent hydrogen chloride elimination [1].

Oxidation State Control in Large-Scale Production

Large-scale production of bithionol requires precise control of sulfur oxidation states throughout the synthesis process to prevent unwanted side reactions and maintain product purity [4]. The sulfur atom in the final product maintains a +2 oxidation state, characteristic of thioether linkages, which must be preserved during processing and storage.

Industrial protocols incorporate specific measures to prevent oxidation of the sulfur center to higher oxidation states, such as sulfoxide or sulfone formation. These measures include maintaining inert atmospheric conditions during synthesis, controlling reaction temperature to minimize thermal decomposition, and implementing appropriate storage conditions that exclude strong oxidizing agents [1] [5].

The production process employs continuous fractional distillation techniques to separate the desired sulfur dichloride intermediate from sulfur monochloride and other chlorinated sulfur species [3]. This separation is critical because different chlorinated sulfur compounds lead to varied product distributions and purities in the final coupling reaction.

Temperature control during large-scale synthesis typically maintains reaction conditions between 80°C and 125°C, with preferred operating temperatures around 110-120°C to optimize both reaction rate and selectivity [3]. Higher temperatures risk decomposition of the sulfur dichloride intermediate and formation of undesired chlorinated byproducts.

Thermodynamic Stability and Phase Behavior

Melting Point Depression in Polymorphic Forms

Bithionol exhibits polymorphic behavior with distinct melting characteristics that vary depending on the crystalline form and purity of the sample [6] [1] [7]. The primary crystalline form demonstrates a melting point of 188°C, as consistently reported across multiple analytical sources [6] [1] [7].

Thermodynamic analysis reveals that polymorphic transitions in bithionol systems can lead to melting point depression phenomena, similar to those observed in other organic pharmaceutical compounds [8] [9]. The presence of trace impurities or mixed polymorphic phases can result in broader melting ranges and reduced onset temperatures compared to pure single-phase materials.

Differential scanning calorimetry studies indicate that the melting behavior of bithionol follows patterns typical of compounds exhibiting conformational polymorphism [10]. The melting endotherm typically shows characteristics of pure materials with sharp, well-defined transitions when samples are properly purified and crystallized under controlled conditions [10].

The thermodynamic stability relationship between different polymorphic forms follows established principles where the polymorph with higher density generally exhibits greater thermodynamic stability at room temperature [11] [12]. For bithionol, the reported density of 1.8 ± 0.1 g/cm³ corresponds to the most stable crystalline arrangement under standard conditions [7].

Solvation Effects in Polar Aprotic Solvents

Bithionol demonstrates distinctive solvation behavior in polar aprotic solvents compared to protic systems, with significantly enhanced solubility in dimethylsulfoxide (71 mg/mL) relative to water (<0.1 g/100 mL) [1] [13]. This dramatic difference reflects the compound's preferential solvation by polar aprotic media.

The solvation mechanism in polar aprotic solvents involves dipole-dipole interactions between the solvent molecules and the polar functional groups of bithionol, particularly the phenolic hydroxyl groups and the sulfur center [14] [15]. Unlike protic solvents, polar aprotic systems cannot form competing hydrogen bond networks that would stabilize the solvent structure at the expense of solute dissolution.

Thermodynamic parameters of solvation in polar aprotic environments show reduced activation free energies for dissolution processes compared to aqueous systems [14]. This phenomenon arises from the decreased energy penalty associated with disrupting solvent-solvent interactions in aprotic media versus the extensive hydrogen bonding networks present in water.

The Enhanced solvation in polar aprotic solvents also affects the conformational flexibility of bithionol molecules in solution, potentially influencing their reactivity and biological activity profiles [15]. The reduced solvation shell constraints allow greater molecular motion and conformational sampling compared to highly structured protic solvent environments.

Surface Activity and Colloidal Behavior

Critical Micelle Concentration in Aqueous Systems

Bithionol exhibits surface-active properties due to its amphiphilic molecular structure, featuring hydrophobic chlorinated aromatic rings connected through a thioether linkage and hydrophilic phenolic hydroxyl groups [16]. This structural arrangement enables the formation of organized molecular assemblies in aqueous solutions above specific concentration thresholds.

The critical micelle concentration represents the point at which bithionol molecules begin to aggregate into micelle structures rather than existing as individual dissolved species [17] [18]. At concentrations below this threshold, molecules exist primarily as monomers with some degree of pre-micellar association, while above this point, cooperative assembly into larger aggregates becomes thermodynamically favored.

Factors influencing the critical micelle concentration include solution pH, ionic strength, and temperature, all of which affect the balance between hydrophobic interactions promoting aggregation and electrostatic repulsion between ionized phenolic groups [17] [19]. The pKa values of 4.82 and 10.50 indicate that bithionol can exist in multiple ionization states depending on solution pH, directly impacting its aggregation behavior.

The measurement of critical micelle concentration can be accomplished through various techniques including surface tension measurements, fluorescence probe methods using pyrene, and solid-phase microextraction approaches [17] [19]. Each method provides complementary information about the aggregation process and the properties of the resulting micelle structures.

Interfacial Tension Modulation at Lipid Bilayers

Bithionol demonstrates significant interfacial activity at lipid bilayer membranes, capable of modulating membrane properties through direct interaction with phospholipid components [20] [21]. The compound's amphiphilic nature allows insertion into lipid bilayer structures, affecting membrane fluidity, permeability, and mechanical properties.

The mechanism of interfacial tension modulation involves the intercalation of bithionol molecules between phospholipid acyl chains, disrupting the regular packing arrangement and reducing the cohesive forces that maintain membrane integrity [20]. This insertion process is driven by hydrophobic interactions between the chlorinated aromatic regions and the lipid tails, while the phenolic groups remain oriented toward the aqueous interface.

Quantitative studies demonstrate that bithionol insertion into lipid bilayers results in measurable decreases in interfacial tension, similar to the effects observed with other membrane-active compounds [21]. The magnitude of this effect depends on the bithionol concentration, membrane composition, and environmental conditions such as temperature and pH.

The interfacial activity of bithionol at lipid membranes has important implications for its biological activity, as membrane disruption represents one of the primary mechanisms by which the compound exerts antimicrobial effects [22]. The ability to modulate membrane properties contributes to its effectiveness against various pathogenic organisms through compromising cellular membrane integrity.

Table 1: Physicochemical Properties of Bithionol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₆Cl₄O₂S | ChemicalBook/PubChem [6] [1] |

| Molecular Weight | 356.05 g/mol | ChemicalBook/PubChem [6] [1] |

| CAS Number | 97-18-7 | Universal [6] [1] |

| Melting Point | 188°C | ChemicalBook/Sigma-Aldrich [1] [23] |

| Boiling Point | 444.7±45.0°C at 760 mmHg | ChemicalBook [1] |

| Density | 1.8±0.1 g/cm³ | ChemicalBook [7] |

| Physical Description | White to off-white crystalline powder | ChemicalBook [1] |

| Color/Form | White to beige solid | ChemicalBook [1] |

| Solubility in Water | <0.1 g/100 mL at 23°C (insoluble) | ChemicalBook [1] |

| Solubility in DMSO | 71 mg/mL (199.41 mM) | Selleck Chemicals [13] |

| Solubility in Ethanol | 22 mg/mL (61.78 mM) | Selleck Chemicals [13] |

| pKa Values | 4.82, 10.50 (at 25°C) | ChemicalBook [1] |

| Flash Point | 222.8±28.7°C | Chemsrc [7] |

| LogP | 5.51 | Chemsrc [7] |

| Stability | Stable. Incompatible with strong oxidizing agents | ChemicalBook [1] |

Structure-Activity Relationships Against Trematodes

Bithionol exhibits exceptional efficacy against various trematode species, with its molecular structure playing a crucial role in determining antiparasitic potency. The compound's bis-phenolic framework provides the essential structural foundation for activity, while the four chlorine substituents at positions 3, 5, 3', and 5' significantly enhance its parasitocidal properties [2] [4]. The symmetrical arrangement of these functional groups creates optimal binding characteristics for interaction with parasite-specific molecular targets.

Research demonstrates that bithionol achieves 93-100% efficacy against Fasciola hepatica at dosages of 30-50 milligrams per kilogram body weight [5] [6]. Against Paragonimus westermani, the compound maintains 90-95% effectiveness, establishing it as a first-line therapeutic option for paragonimiasis [7]. The structure-activity relationship analysis reveals that the sulfur bridge linking the two aromatic rings provides structural stability while facilitating hydrophobic interactions with parasite membranes [8] [9].

The hydroxyl groups positioned ortho to the sulfur linkage contribute significantly to the compound's selectivity through hydrogen bonding interactions with parasite-specific proteins. These interactions demonstrate preferential affinity for trematode cellular components compared to mammalian tissues, explaining the compound's therapeutic index [10] [11]. Comparative studies with related compounds such as hexachlorophene confirm that the specific arrangement of chlorine substituents and the bis-phenolic structure are essential for optimal antiparasitic activity [2] [3].

Molecular modeling studies indicate that bithionol's aromatic rings facilitate π-π stacking interactions with nucleotide bases in parasite nucleic acids, contributing to its broad-spectrum activity against multiple trematode species. The compound's molecular symmetry enhances binding affinity while reducing potential off-target effects in host tissues [3] [12].

Mitochondrial Uncoupling in Platyhelminthes

Bithionol exerts its antiparasitic effects primarily through disruption of mitochondrial energy metabolism in platyhelminthes. The compound functions as a mitochondrial uncoupler, interfering with oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane [13] [14]. This mechanism proves particularly effective against parasitic flatworms, which rely heavily on both aerobic and anaerobic energy metabolism depending on their environmental oxygen availability [15].

In trematodes such as Fasciola hepatica, bithionol disrupts the malate dismutation pathway, which represents the primary anaerobic energy metabolism route in these organisms [13] [16]. The compound inhibits fumarate reductase activity, preventing the conversion of fumarate to succinate and thereby blocking the terminal electron transport step in anaerobic respiration [7] [13]. This disruption leads to rapid depletion of adenosine triphosphate reserves and subsequent parasite death.

Ultrastructural studies reveal that bithionol treatment causes mitochondrial swelling and cristae disruption in treated parasites within hours of exposure [14]. The compound specifically targets the alternative respiratory chain present in trematode mitochondria, which operates independently of traditional cytochrome c oxidase pathways [14] [17]. This selectivity explains why bithionol demonstrates minimal effects on mammalian mitochondrial function while maintaining potent antiparasitic activity.

The uncoupling mechanism involves bithionol's ability to act as a lipophilic weak acid, shuttling protons across the inner mitochondrial membrane independently of adenosine triphosphate synthase [18]. In parasitic platyhelminths, this process proves more disruptive than in mammalian cells due to differences in mitochondrial membrane composition and respiratory chain organization [19] [20]. The compound's preferential accumulation in parasite mitochondria contributes to its selective toxicity profile.

Antimicrobial Efficacy and Resistance Mechanisms

Gram-Positive Bacteriostatic Action via Membrane Disruption

Bithionol demonstrates potent antimicrobial activity against Gram-positive bacteria through direct membrane-targeting mechanisms. The compound exhibits minimum inhibitory concentrations of 0.5-2.0 micrograms per milliliter against methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and other multidrug-resistant Gram-positive pathogens [21] [10] [22]. This activity results from bithionol's ability to disrupt bacterial cell membrane integrity through multiple molecular interactions.

Molecular dynamics simulations reveal that bithionol preferentially penetrates and embeds within bacterial-mimic lipid bilayers compared to cholesterol-rich mammalian membranes [10] [11]. The compound's amphiphilic nature, combining hydrophobic aromatic regions with polar hydroxyl groups, facilitates insertion into bacterial phospholipid membranes. Once integrated, bithionol increases membrane fluidity and permeability, leading to rapid bacterial cell death [10] [23].

The membrane-disrupting mechanism involves bithionol's interaction with negatively charged phospholipids present in bacterial membranes, such as phosphatidylglycerol and cardiolipin. These interactions destabilize membrane structure and compromise essential cellular functions including ion transport, energy metabolism, and protein synthesis [22] [11]. Fluorescence microscopy studies demonstrate rapid membrane permeabilization within minutes of bithionol exposure, confirming the compound's bactericidal rather than bacteriostatic mode of action.

Bithionol's selectivity for bacterial membranes over mammalian cell membranes stems from fundamental differences in lipid composition. Bacterial membranes lack cholesterol and contain higher proportions of anionic phospholipids, creating an environment more conducive to bithionol insertion and membrane disruption [10] [24]. This selectivity explains the compound's favorable therapeutic index and minimal cytotoxicity at antimicrobially active concentrations.

The compound demonstrates particular efficacy against bacterial persister cells, which represent dormant bacterial subpopulations that exhibit tolerance to conventional antibiotics. Bithionol's membrane-targeting mechanism bypasses traditional resistance mechanisms, maintaining activity against persisters and biofilm-associated bacteria [21] [11]. This property positions bithionol as a valuable therapeutic option for treating chronic and recurrent infections.

Fungal Cell Wall Synthesis Inhibition Pathways

While bithionol's primary antimicrobial activity focuses on bacterial targets, emerging research indicates potential antifungal properties through disruption of fungal cell wall biosynthesis pathways. The compound interferes with glycophosphatidylinositol anchor biosynthesis, which plays essential roles in fungal cell wall integrity and virulence factor expression [25] [26]. This mechanism differs significantly from conventional antifungal agents and represents a novel therapeutic target.

Bithionol's antifungal activity involves inhibition of the Gwt1 protein, a critical enzyme in glycophosphatidylinositol anchor inositol acylation [25]. This disruption impairs the surface expression of glycophosphatidylinositol-anchored mannoproteins, compromising fungal cell wall assembly and stability. The resulting structural defects enhance susceptibility to host immune responses and reduce fungal adherence to host tissues [26] [27].

The compound's effect on fungal β-glucan synthesis pathways represents another potential mechanism of antifungal action. Bithionol may interfere with enzymes involved in β-1,3-glucan and chitin biosynthesis, leading to cell wall defects and osmotic instability [26] [28]. These effects prove particularly pronounced against Candida species and other opportunistic fungal pathogens.

Research indicates that bithionol's antifungal activity demonstrates synergistic effects when combined with conventional antifungal agents such as fluconazole and amphotericin B. This synergy suggests that bithionol may enhance the efficacy of existing antifungal therapies by targeting complementary cellular pathways [27]. The compound's unique mechanism of action also reduces the likelihood of cross-resistance with established antifungal drug classes.

Enzyme Inhibition Kinetics and Allosteric Modulation

Competitive Inhibition of Soluble Adenylyl Cyclase

Bithionol functions as a potent and selective inhibitor of soluble adenylyl cyclase, demonstrating an inhibition constant of 4 micromolar [3] [12] [29]. This enzyme plays crucial roles in cyclic adenosine monophosphate signaling pathways involved in diverse physiological processes including sperm capacitation, intraocular pressure regulation, and cellular pH homeostasis. The compound's inhibitory mechanism involves binding to a distinct allosteric site rather than competitive inhibition at the substrate binding domain.

Crystallographic studies reveal that bithionol occupies the bicarbonate binding site of soluble adenylyl cyclase, preventing physiological activation of the enzyme [3] [29]. This binding mode differs fundamentally from transmembrane adenylyl cyclases, which respond to G-protein signals rather than bicarbonate activation. The compound's selectivity for soluble adenylyl cyclase over transmembrane isoforms stems from unique structural features present only in the bicarbonate-responsive enzyme [12] [30].

Kinetic analysis demonstrates that bithionol exhibits predominantly non-competitive inhibition with respect to adenosine triphosphate substrate, confirming an allosteric mechanism of action [3] [12]. The compound induces conformational changes in the enzyme's catalytic domain through long-range allosteric effects, reducing adenosine triphosphate binding affinity and catalytic efficiency. These changes involve rearrangement of arginine 176, a critical residue that mediates communication between the allosteric and active sites [3] [29].

The physiological consequences of soluble adenylyl cyclase inhibition by bithionol include reduced cyclic adenosine monophosphate production in responsive cells. This effect proves particularly significant in male reproductive physiology, where soluble adenylyl cyclase activity is essential for sperm motility and fertilization capacity [31]. The compound's ability to inhibit this enzyme has prompted investigation of bithionol analogues as potential male contraceptive agents.

Bithionol's binding to soluble adenylyl cyclase demonstrates exquisite selectivity, with minimal effects on related enzymes including transmembrane adenylyl cyclases, guanylyl cyclases, and other nucleotide-metabolizing enzymes [12] [32]. This selectivity reflects the unique architecture of the bicarbonate binding site, which provides a distinct molecular target for therapeutic intervention.

Bicarbonate Binding Site Occupation Dynamics

The molecular mechanism underlying bithionol's inhibition of soluble adenylyl cyclase involves specific occupation of the bicarbonate binding site through multiple molecular interactions [3] [29]. Structural analysis reveals that bithionol's bis-phenolic structure mimics certain aspects of bicarbonate coordination while introducing additional hydrophobic contacts that stabilize inhibitor binding. This binding mode effectively blocks access of the physiological activator bicarbonate, preventing enzyme activation.

Detailed examination of the bithionol-soluble adenylyl cyclase complex structure demonstrates that the compound extends beyond the bicarbonate binding pocket into adjacent channels connecting the allosteric and active sites [3]. This extended binding interface explains bithionol's high affinity for the enzyme and its ability to induce long-range conformational changes affecting substrate binding. The compound's larger molecular size compared to bicarbonate allows for additional protein-ligand interactions that enhance binding stability.

The dynamics of bithionol binding involve initial recognition at the bicarbonate site followed by conformational adjustment to optimize protein-ligand contacts. Molecular dynamics simulations indicate that bithionol binding induces closure of the channel connecting allosteric and active sites, physically preventing adenosine triphosphate access to the catalytic domain [3] [29]. This mechanism represents a novel form of allosteric inhibition distinct from traditional competitive or non-competitive models.

Mutagenesis studies confirm the importance of specific amino acid residues in mediating bithionol binding and allosteric inhibition. Alterations of arginine 176, in particular, significantly reduce bithionol's inhibitory potency while maintaining sensitivity to bicarbonate activation [3]. These findings highlight the precise molecular requirements for bithionol recognition and suggest potential strategies for developing more selective inhibitors.

The occupation dynamics also involve cooperative binding effects, where bithionol binding to one subunit influences the conformational state of adjacent subunits in the holoenzyme complex. This cooperativity contributes to the compound's high apparent affinity and explains the steep inhibition curves observed in kinetic studies [33] [34]. Understanding these binding dynamics provides insights into allosteric regulation mechanisms and facilitates rational drug design approaches targeting similar enzyme systems.

Purity

Physical Description

White or grayish-white, crystalline powder; [HSDB]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

1.73 at 25 °C/4 °C

LogP

Odor

Decomposition

Appearance

Melting Point

188 °C

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Bithionol is used in treatment of paragonimiasis in a dosage of 30 to 50 mg/kg body wt, given by mouth on alternate days for 10 to 15 doses. In the treatment of clonorchiasis, the same dose has been given. Bithionol has also been used in a dose of up to 3 g daily on alternate days for 15 doses, in the treatment of fascioliasis. Doses of up to 60 mg/kg body wt, in 2 divided doses about 1 hr apart, have been given in tapeworm infection.

Cerebral infection occurs in 0.8% of patients with pulmonary infection. In a group of 24 patients with cerebral infections, bithionol was effective in all in eliminating ova from the sputum & terminating the prodn of rusty sputum. However, in only 9 patients was it effective in control of cerebral symptoms, including loss of vision, frank meningitis, & one case of intradural abscess.

The drug is given ... with meals to reduce the incidence of intensity of gastrointestinal symptoms.

For more Therapeutic Uses (Complete) data for BITHIONOL (16 total), please visit the HSDB record page.

MeSH Pharmacological Classification

ATC Code

D10 - Anti-acne preparations

D10A - Anti-acne preparations for topical use

D10AB - Preparations containing sulfur

D10AB01 - Bithionol

P - Antiparasitic products, insecticides and repellents

P02 - Anthelmintics

P02B - Antitrematodals

P02BX - Other antitrematodal agents

P02BX01 - Bithionol

Mechanism of Action

/In the target species,/ bithionol treatment of adult worms in vivo decreases glycolytic and oxidative metabolism. Specifically, succinate oxidation is inhibited. Although the exact mode of action of bithionol is not known, it is suggested that it may depend on phenolic OH groups acting as acceptors of hydrogen that otherwise would enter into reactions associated with succinate oxidation. Interference of these reactions perhaps deprives the fluke of the necessary quantity of energy for maintenance of life.

Vapor Pressure

1.1X10-9 mm Hg at 37 °C

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

When (35)S-bithionol, (35)S-bithionol sulfoxide, or (35)S-bithionol sulfone were fed to rats, urinary excretion of the metabolites ... was very low. Bithionol sulfoxide was excreted mainly in the feces. More than 90% of biliary radioactivity was in the form of glucuronides of the 3 compounds with more than 70% of the glucuronides present as bithionol glucuronide.

Metabolism Metabolites

When (35)S-bithionol, (35)S-bithionol sulfoxide, or (35)S-bithionol sulfone were fed to rats, urinary excretion of the metabolites ... was very low. ... More than 90% of biliary radioactivity was in the form of glucuronides of the 3 compounds with more than 70% of the glucuronides present as bithionol glucuronide. The sulfone was metabolized to catechol & guaiacol.

/Bithionol and bithionol sulfone are major metabolites of bithionol sulfoxide/

Associated Chemicals

Bithionolate sodium; 6385-58-6

Bithionol sulfone; 4568-36-9

Wikipedia

Methods of Manufacturing

/From bithionol/ sulfoxide ... obtained by the reaction of 2,4-dichlorophenol with ... /thionyl/ chloride in presence of aluminium chloride: zinc-dust

Sodium salt ... Harvey et al.,US patent 3024163 (1962 to Vanderbilt Co). /Sodium salt/

General Manufacturing Information

Not marketed in the United States, but /bithionol is/ available from the Parasitic Disease Drug Service Center for Disease Control, Atlanta, GA ...

Proposed as agricultural fungicide.

Like hexachlorophene, it shows a greater inhibitory effect upon Staphylococcus aureus than upon Salmonella typhosa ...

Bithionol continues to be the drug of choice /in treating fascioliasos/, although it is available in the United States only under an investigational protocol from the Centers for Disease Control and Prevention (CDC).

Analytic Laboratory Methods

Storage Conditions

15-30 °C

Interactions

Dates

Dissecting the Antenna in Human Glutamate Dehydrogenase: Understanding Its Role in Subunit Communication and Allosteric Regulation

Zoe A Hoffpauir, Eleena Sherman, Thomas J SmithPMID: 31577135 DOI: 10.1021/acs.biochem.9b00722

Abstract

Glutamate dehydrogenase (GDH) is a homohexameric enzyme that catalyzes the reversible oxidative deamination of l-glutamate. While GDH is found in all living organisms, only that from animals is highly allosterically regulated by a wide array of metabolites. Because only animal GDH has a 50-residue antenna domain, we hypothesized that it was critical for allostery. To this end, we previously replaced the antenna with the loop found in bacteria, and the resulting chimera was no longer regulated by purine nucleotides. Hence, it seemed logical that the purpose of the antenna is to exert the subunit communication necessary for heterotrophic allosteric regulation. Here, we revisit the antenna deletion studies by retaining 10 more of the human GDH (hGDH) residues without adding the bacterial loop. Unexpectedly, the results were profoundly different than before. The basal activity of the mutant is only ∼13% of that of the wild type but ∼100 times more sensitive to all allosteric activators. In contrast, the mutant is still affected by all of the tested inhibitors to approximately the same degree. The resulting antenna-less mutant retained its negative cooperativity with respect to the coenzyme, again suggesting that intersubunit communication is intact. Finally, the mutant still exhibits substrate inhibition, albeit there are differences in the details. We present a model in which the majority of the antenna is not directly involved in allosteric regulation per se but rather may be responsible for improving enzymatic efficiency by acting as a conduit for substrate binding energy between subunits.Sorption and leaching behavior of bithionol and levamisole in soils

Xuan Ma, Xueping Liu, Sanglan Ding, Shijun Su, Zhiwei GanPMID: 30831504 DOI: 10.1016/j.chemosphere.2019.02.170

Abstract

The batch experiments were conducted to understand sorption process of bithionol (BIT) in yellow soil (YS) and red soil (RS), while column leaching experiments were performed to evaluate the leaching behavior of BIT and levamisole (LEV) in the tested soils. The adsorption and desorption data fitted well with the Freundlich isotherms (R≥ 0.94). The distribution coefficient of BIT in the YS and RS were 104 and 98.3 L/kg, respectively. Hysteresis was observed for bithionol desorption in the YS and RS, with hysteresis coefficient of 0.917 and 0.928, respectively. Dissolved organic matter (DOM) addition and acid condition enhanced the adsorption of BIT in the soil. Both BIT and LEV showed poor leaching potential in the tested soils. More than 80% of BIT and LEV remained in the surface soil layer and the amount of the two target compounds in the leachates accounted for less than 1% of overall recovery. DOM showed little influence on the concentration of BIT and LEV in the leachates collected at different time. The results could fill the gap on the behavior of BIT and LEV in soil under laboratory conditions.

The inhibitors of soluble adenylate cyclase 2-OHE, KH7, and bithionol compromise mitochondrial ATP production by distinct mechanisms

Emil Jakobsen, Sofie C Lange, Jens V Andersen, Claus Desler, Henriette F Kihl, Michaela C Hohnholt, Malin H Stridh, Lene J Rasmussen, Helle S Waagepetersen, Lasse K BakPMID: 29940175 DOI: 10.1016/j.bcp.2018.06.023

Abstract

Soluble adenylate cyclase (sAC) is a non-plasma membrane-bound isoform of the adenylate cyclases signaling via the canonical second messenger, 3',5'-cyclic AMP (cAMP). sAC is involved in key physiological processes such as insulin release, sperm motility, and energy metabolism. Thus, sAC has attracted interest as a putative drug target and attempts have been made to develop selective inhibitors. Since sAC has a binding constant for its substrate, ATP, in the millimolar range, reductions in mitochondrial ATP production may be part of the mechanism-of-action of sAC inhibitors and the potential of these compounds to study the physiological outcomes of inhibition of sAC might be severely hampered by this. Here, we evaluate the effects of two commonly employed inhibitors, 2-OHE and KH7, on mitochondrial ATP production and energy metabolism. For comparison, we included a recently identified inhibitor of sAC, bithionol. Employing mitochondria isolated from mouse brain, we show that all three compounds are able to curb ATP production albeit via distinct mechanisms. Bithionol and KH7 mainly inhibit ATP production by working as a classical uncoupler whereas 2-OHE mainly works by decreasing mitochondrial respiration. These findings were corroborated by investigating energy metabolism in acute brain slices from mice. Since all three sAC inhibitors are shown to curb mitochondrial ATP production and affect energy metabolism, caution should be exercised when employed to study the physiological roles of sAC or for validating sAC as a drug target.Biosynthesis of

Karl Kevala, Michel Lagarde, Arthur A Spector, Hee-Yong KimPMID: 33233525 DOI: 10.3390/ijms21228768

Abstract

We investigated the synthesis ofdocosahexaenoylethanolamine (synaptamide) in neuronal cells from unesterified docosahexaenoic acid (DHA) or DHA-lysophosphatidylcholine (DHA-lysoPC), the two major lipid forms that deliver DHA to the brain, in order to understand the formation of this neurotrophic and neuroprotective metabolite of DHA in the brain. Both substrates were taken up in Neuro2A cells and metabolized to

docosahexaenoylphosphatidylethanolamine (NDoPE) and synaptamide in a time- and concentration-dependent manner, but unesterified DHA was 1.5 to 2.4 times more effective than DHA-lysoPC at equimolar concentrations. The plasmalogen NDoPE (pNDoPE) amounted more than 80% of NDoPE produced from DHA or DHA-lysoPC, with 16-carbon-pNDoPE being the most abundant species. Inhibition of

acylphosphatidylethanolamine-phospholipase D (NAPE-PLD) by hexachlorophene or bithionol significantly decreased the synaptamide production, indicating that synaptamide synthesis is mediated at least in part via NDoPE hydrolysis. NDoPE formation occurred much more rapidly than synaptamide production, indicating a precursor-product relationship. Although NDoPE is an intermediate for synaptamide biosynthesis, only about 1% of newly synthesized NDoPE was converted to synaptamide, possibly suggesting additional biological function of NDoPE, particularly for pNDoPE, which is the major form of NDoPE produced.

Symmetrically substituted dichlorophenes inhibit

Geetika Aggarwal, Jonah E Zarrow, Zahra Mashhadi, C Robb Flynn, Paige Vinson, C David Weaver, Sean S DaviesPMID: 32284327 DOI: 10.1074/jbc.RA120.013362

Abstract

-Acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD) (EC 3.1.4.4) catalyzes the final step in the biosynthesis of-acyl-ethanolamides. Reduced NAPE-PLD expression and activity may contribute to obesity and inflammation, but a lack of effective NAPE-PLD inhibitors has been a major obstacle to elucidating the role of NAPE-PLD and

-acyl-ethanolamide biosynthesis in these processes. The endogenous bile acid lithocholic acid (LCA) inhibits NAPE-PLD activity (with an IC

of 68 μm), but LCA is also a highly potent ligand for TGR5 (EC

0.52 μm). Recently, the first selective small-molecule inhibitor of NAPE-PLD, ARN19874, has been reported (having an IC

of 34 μm). To identify more potent inhibitors of NAPE-PLD, here we used a quenched fluorescent NAPE analog, PED-A1, as a substrate for recombinant mouse Nape-pld to screen a panel of bile acids and a library of experimental compounds (the Spectrum Collection). Muricholic acids and several other bile acids inhibited Nape-pld with potency similar to that of LCA. We identified 14 potent Nape-pld inhibitors in the Spectrum Collection, with the two most potent (IC

= ∼2 μm) being symmetrically substituted dichlorophenes,

hexachlorophene and bithionol. Structure-activity relationship assays using additional substituted dichlorophenes identified key moieties needed for Nape-pld inhibition. Both hexachlorophene and bithionol exhibited significant selectivity for Nape-pld compared with nontarget lipase activities such as

PLD or serum lipase. Both also effectively inhibited NAPE-PLD activity in cultured HEK293 cells. We conclude that symmetrically substituted dichlorophenes potently inhibit NAPE-PLD in cultured cells and have significant selectivity for NAPE-PLD

other tissue-associated lipases.

Bithionol residue analysis in animal-derived food products by an effective and rugged extraction method coupled with liquid chromatography-tandem mass spectrometry

Weijia Zheng, Jin-A Park, A M Abd El-Aty, Seong-Kwan Kim, Sang-Hyun Cho, Jeong-Min Choi, Hee Yi, Soo-Min Cho, H A El-Banna, Jae-Han Shim, Byung-Joon Chang, Jing Wang, Jin-Suk Kim, Ho-Chul ShinPMID: 28918317 DOI: 10.1016/j.jchromb.2017.08.035

Abstract

Herein, we developed a simple analytical procedure for the quantitation of bithionol residues in animal-derived food products such as porcine muscle, eggs, milk, eel, flatfish, and shrimp using a modified quick, easy, cheap, effective, rugged, and safe (QuEChERS) extraction method coupled with liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI/MS-MS). Samples were extracted with 0.1% solution of formic acid in acetonitrile and the extract was purified using a C18 sorbent. Separation was performed on a Waters XBridge™ C18 reversed-phase analytical column using 0.1% solution of formic acid/acetonitrile as the mobile phase. Six-point matrix-matched calibration indicated good linearity, with the calculated coefficients of determination (R

) being≥0.9813. Intra- and inter-day recoveries (determined at spiking levels equivalent to 1×and 2×the limit of quantitation (0.25μg/kg)) ranged between 80.0 and 94.0%, with the corresponding relative standard deviations (RSDs) being≤8.2%. The developed experimental protocol was applied to different samples purchased from local markets in Seoul, which were tested negative for bithionol residues. In conclusion, the proposed method proved to be versatile and precise, being ideally suited for the routine detection of bithionol residues in animal-derived food products with various protein and fat contents.

A selective membrane-targeting repurposed antibiotic with activity against persistent methicillin-resistant

Wooseong Kim, Guijin Zou, Taylor P A Hari, Ingrid K Wilt, Wenpeng Zhu, Nicolas Galle, Hammad A Faizi, Gabriel L Hendricks, Katerina Tori, Wen Pan, Xiaowen Huang, Andrew D Steele, Erika E Csatary, Madeline M Dekarske, Jake L Rosen, Noelly de Queiroz Ribeiro, Kiho Lee, Jenna Port, Beth Burgwyn Fuchs, Petia M Vlahovska, William M Wuest, Huajian Gao, Frederick M Ausubel, Eleftherios MylonakisPMID: 31358625 DOI: 10.1073/pnas.1904700116

Abstract

Treatment ofinfections is complicated by the development of antibiotic tolerance, a consequence of the ability of

to enter into a nongrowing, dormant state in which the organisms are referred to as persisters. We report that the clinically approved anthelmintic agent bithionol kills methicillin-resistant

(MRSA) persister cells, which correlates with its ability to disrupt the integrity of Gram-positive bacterial membranes. Critically, bithionol exhibits significant selectivity for bacterial compared with mammalian cell membranes. All-atom molecular dynamics (MD) simulations demonstrate that the selectivity of bithionol for bacterial membranes correlates with its ability to penetrate and embed in bacterial-mimic lipid bilayers, but not in cholesterol-rich mammalian-mimic lipid bilayers. In addition to causing rapid membrane permeabilization, the insertion of bithionol increases membrane fluidity. By using bithionol and nTZDpa (another membrane-active antimicrobial agent), as well as analogs of these compounds, we show that the activity of membrane-active compounds against MRSA persisters positively correlates with their ability to increase membrane fluidity, thereby establishing an accurate biophysical indicator for estimating antipersister potency. Finally, we demonstrate that, in combination with gentamicin, bithionol effectively reduces bacterial burdens in a mouse model of chronic deep-seated MRSA infection. This work highlights the potential repurposing of bithionol as an antipersister therapeutic agent.

Addition of ethylamines to the phenols of bithionol and synthetic retinoids does not elicit activity in gram-negative bacteria

Ana V Cheng, Cassandra L Schrank, Iliana E Escobar, Eleftherios Mylonakis, William M WuestPMID: 32171615 DOI: 10.1016/j.bmcl.2020.127099

Abstract

Our labs have demonstrated the activity of bithionol and synthetic retinoids against methicillin-resistant Staphylococcus aureus (MRSA), as well as their membrane-acting mechanism of action. However, the compounds lack activity in gram-negative species. Herein, we apply a known strategy for converting gram-positive agents into broad-spectrum therapies: addition of an alkylamine. By appending an alkylamine to the phenols of these known membrane disruptors, we test whether this approach is applicable to our compounds. Ultimately, biological testing in four MRSA strains and three gram-negative species showed abolished or diminished activity in all our analogs compared to their parent compounds and no gram-negative activity. Thus, we find that alkylamines would not elicit broad-spectrum activity from bithionol or CD437 derivatives.Evaluation of the cytotoxicity of the Bithionol-paclitaxel combination in a panel of human ovarian cancer cell lines

Vijayalakshmi N Ayyagari, Paula L Diaz-Sylvester, Tsung-Han Jeff Hsieh, Laurent BrardPMID: 28931042 DOI: 10.1371/journal.pone.0185111

Abstract

Previously, Bithionol (BT) was shown to enhance the chemosensitivity of ovarian cancer cell lines to cisplatin treatment. In the present study, we focused on the anti-tumor potential of the BT-paclitaxel combination when added to a panel of ovarian cancer cell lines. This in vitro study aimed to 1) determine the optimum schedule for combination of BT and paclitaxel and 2) assess the nature and mechanism(s) underlying BT-paclitaxel interactions. The cytotoxic effects of both drugs either alone or in combination were assessed by presto-blue cell viability assay using six human ovarian cancer cell lines. Inhibitory concentrations to achieve 50% cell death (IC50) were determined for BT and paclitaxel in each cell line. Changes in levels of cleaved PARP, XIAP, bcl-2, bcl-xL, p21 and p27 were determined via immunoblot. Luminescent and colorimetric assays were used to determine caspases 3/7 and autotaxin (ATX) activity. Cellular reactive oxygen species (ROS) were measured by flow cytometry. Our results show that the efficacy of the BT-paclitaxel combination depends upon the concentrations and sequence of addition of paclitaxel and BT. Pretreatment with BT followed by paclitaxel resulted in antagonistic interactions whereas synergistic interactions were observed when both drugs were added simultaneously or when cells were pretreated with paclitaxel followed by BT. Synergistic interactions between BT and paclitaxel were attributed to increased ROS generation and enhanced apoptosis. Decreased expression of pro-survival factors (XIAP, bcl-2, bcl-xL) and increased expression of pro-apoptotic factors (caspases 3/7, PARP cleavage) was observed. Additionally, increased expression of key cell cycle regulators p21 and p27 was observed. These results show that BT and paclitaxel interacted synergistically at most drug ratios which, however, was highly dependent on the sequence of the addition of drugs. Our results suggest that BT-paclitaxel combination therapy may be effective in sensitizing ovarian cancer cells to paclitaxel treatment, thus mitigating some of the toxic effects associated with high doses of paclitaxel.Evaluation of the cytotoxicity of the Bithionol - cisplatin combination in a panel of human ovarian cancer cell lines

Vijayalakshmi N Ayyagari, Tsung-Han Jeff Hsieh, Paula L Diaz-Sylvester, Laurent BrardPMID: 28086831 DOI: 10.1186/s12885-016-3034-2

Abstract

Combination drug therapy appears a promising approach to overcome drug resistance and reduce drug-related toxicities in ovarian cancer treatments. In this in vitro study, we evaluated the antitumor efficacy of cisplatin in combination with Bithionol (BT) against a panel of ovarian cancer cell lines with special focus on cisplatin-sensitive and cisplatin-resistant cell lines. The primary objectives of this study are to determine the nature of the interactions between BT and cisplatin and to understand the mechanism(s) of action of BT-cisplatin combination.The cytotoxic effects of drugs either alone or in combination were evaluated using presto-blue assay. Cellular reactive oxygen species were measured by flow cytometry. Immunoblot analysis was carried out to investigate changes in levels of cleaved PARP, XIAP, bcl-2, bcl-xL, p21 and p27. Luminescent and colorimetric assays were used to test caspases 3/7 and ATX activity.

The efficacy of the BT-cisplatin combination depends upon the cell type and concentrations of cisplatin and BT. In cisplatin-sensitive cell lines, BT and cisplatin were mostly antagonistic except when used at low concentrations, where synergy was observed. In contrast, in cisplatin-resistant cells, BT-cisplatin combination treatment displayed synergistic effects at most of the drug ratios/concentrations. Our results further revealed that the synergistic interaction was linked to increased reactive oxygen species generation and apoptosis. Enhanced apoptosis was correlated with loss of pro-survival factors (XIAP, bcl-2, bcl-xL), expression of pro-apoptotic markers (caspases 3/7, PARP cleavage) and enhanced cell cycle regulators p21 and p27.

In cisplatin-resistant cell lines, BT potentiated cisplatin-induced cytotoxicity at most drug ratios via enhanced ROS generation and modulation of key regulators of apoptosis. Low doses of BT and cisplatin enhanced efficiency of cisplatin treatment in all the ovarian cancer cell lines tested. Our results suggest that novel combinations such as BT and cisplatin might be an attractive therapeutic approach to enhance ovarian cancer chemosensitivity. Combining low doses of cisplatin with subtherapeutic doses of BT can ultimately lead to the development of an innovative combination therapy to reduce/prevent the side effects normally occurring when high doses of cisplatin are administered.